4-Amino-2-pipéridinone

Vue d'ensemble

Description

4-amino-2-Piperidinone is a useful research compound. Its molecular formula is C5H10N2O and its molecular weight is 114.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-amino-2-Piperidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-2-Piperidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Conception de Médicaments

Les composés contenant de la pipéridine, y compris la « 4-Amino-2-pipéridinone », sont l'un des blocs de construction médicinaux synthétiques les plus importants pour la conception de médicaments . Ils jouent un rôle important dans l'industrie pharmaceutique .

Synthèse de Dérivés de Pipéridine

La « this compound » pourrait potentiellement être utilisée dans la synthèse de divers dérivés de pipéridine, y compris les pipéridines substituées, les spiropipéridines, les pipéridines condensées et les pipéridinones .

Évaluation Biologique des Médicaments Potentiels

Les dérivés de pipéridine, y compris la « this compound », sont souvent utilisés dans la découverte et l'évaluation biologique de médicaments potentiels .

4. Développement de Produits Pharmaceutiques Plus Sélectifs et Puissants Les molécules à base d'acides aminés, dont la « this compound » pourrait être considérée comme faisant partie, sont devenues le motif structurel le plus réussi dans la conception moderne de médicaments .

Synthèse de Pipéridines Substituées

La « this compound » pourrait potentiellement être utilisée dans le développement de méthodes rapides et économiques pour la synthèse de pipéridines substituées .

Recherche et Méthodologies Synthétiques

Mécanisme D'action

Target of Action

It’s worth noting that piperidine derivatives, which include 4-aminopiperidin-2-one, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have various pharmacological applications .

Mode of Action

Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different biological and pharmacological effects .

Biochemical Pathways

Piperidine derivatives are known to influence various intra- and intermolecular reactions .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Analyse Biochimique

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .

Cellular Effects

It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 4-Aminopiperidin-2-one at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Activité Biologique

4-Amino-2-piperidinone, a derivative of piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its structural features that enable interactions with various biological targets, making it a subject of interest in medicinal chemistry and drug development.

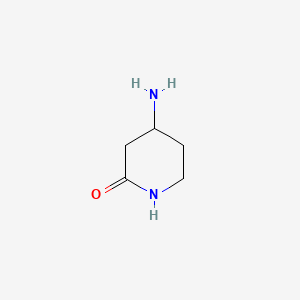

Chemical Structure and Properties

4-Amino-2-piperidinone has the molecular formula and can be represented as follows:

This compound exhibits a basic piperidine ring with an amino group that plays a crucial role in its biological interactions.

1. Antimicrobial Activity

Research indicates that 4-amino-2-piperidinone possesses significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The minimum inhibitory concentrations (MICs) for different strains were documented, demonstrating its potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

2. Anticancer Activity

4-Amino-2-piperidinone derivatives have been explored for their anticancer potential. A derivative, 3,5-bis(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one, exhibited potent cytotoxicity against various cancer cell lines, including HeLa and HCT116. The growth inhibition values (GI50) were recorded as follows:

| Cell Line | GI50 (µM) |

|---|---|

| HeLa | 8 |

| HCT116 | 1.5 |

The mechanism involves inhibition of the proteasome pathway, which is critical for regulating cellular protein levels and promoting apoptosis in cancer cells .

3. Antifungal Activity

The antifungal activity of 4-amino-2-piperidinone has also been documented. It was found to inhibit the biosynthesis of ergosterol in fungal species such as Candida and Aspergillus. The compound demonstrated effective inhibition of sterol C14-reductase and C8-isomerase enzymes, which are vital for fungal cell membrane integrity.

| Fungal Strain | Inhibition (%) |

|---|---|

| Candida albicans | 70 |

| Aspergillus niger | 65 |

These results suggest that this compound could serve as a lead structure for developing new antifungal agents .

Case Studies

Several case studies have examined the pharmacological profiles of 4-amino-2-piperidinone derivatives:

- Case Study on Anticancer Properties : A recent study synthesized various analogs of 4-amino-2-piperidinone and tested their efficacy against multiple cancer cell lines. The findings indicated that modifications to the piperidine ring significantly enhanced anticancer activity, particularly when substituents were added to the aryl groups .

- Antimicrobial Efficacy : In another study, the antimicrobial properties of 4-amino-2-piperidinone were investigated against clinical isolates of resistant bacteria. The compound showed promising results, especially against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent .

Propriétés

IUPAC Name |

4-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-7-5(8)3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZBOFGNZPNOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601638 | |

| Record name | 4-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5513-66-6 | |

| Record name | 4-Aminopiperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Aminopiperidin-2-one synthesized?

A1: Several synthetic routes have been explored, with a prominent one utilizing enantiopure 4-formylazetidin-2-ones as starting materials [, ]. This approach involves ring expansion of the azetidinone via methanolysis, followed by reductive cyclization of a C-4 nitroethyl side chain bearing an ester group. This method has been reported to yield 4-Aminopiperidin-2-ones in overall yields ranging from 28-39% []. Alternative methods utilize aspartic acid as a starting material to access these valuable compounds [].

Q2: Why is 4-Aminopiperidin-2-one considered important in peptidomimetic design?

A2: 4-Aminopiperidin-2-one acts as a "Homo-Freidinger lactam," particularly of type II []. This means it can mimic the structural features of β-turns found in peptides. The lactam ring's rigidity helps constrain the molecule's conformation, potentially enhancing binding affinity and selectivity for biological targets.

Q3: Is there evidence of 4-Aminopiperidin-2-one actually adopting specific conformations?

A3: Yes, studies employing IR and NMR spectroscopy have demonstrated that a model peptidomimetic incorporating 4-Aminopiperidin-2-one predominantly adopts a reverse-turn structure in solution []. This conformation is stabilized by intramolecular hydrogen bonding within an 11-membered ring formed by the lactam carbonyl and an amide proton.

Q4: Has 4-Aminopiperidin-2-one been incorporated into bioactive molecules?

A4: Absolutely. Researchers have synthesized analogs of the dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG) using 4-Aminopiperidin-2-one as a scaffold []. Notably, some of these analogs exhibited enhanced agonist binding to dopamine D2 receptors compared to PLG itself, highlighting the potential of this scaffold in medicinal chemistry [].

Q5: Are there other heterocyclic systems related to 4-Aminopiperidin-2-one used in peptidomimetics?

A5: Yes, 6-amino-1,3-oxazepin-4-one, a seven-membered ring analog, has been synthesized from asparagine as a conformationally restricted β-amino acid analog []. This structure represents an exciting avenue for developing novel peptidomimetics with potentially improved pharmacological properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.